5-Bromopentan-1-ol

Organic Synthesis Linker Chemistry Conformational Analysis

5-Bromopentan-1-ol (CAS 34626-51-2), also known as 5-bromo-1-pentanol, is a primary ω-bromoalkanol with the molecular formula C₅H₁₁BrO and a molecular weight of 167.04 g/mol. It is a colorless to pale yellow liquid characterized by a density of approximately 1.38 g/cm³, a boiling point of 117 °C at 20 mmHg (203.5 °C at 760 mmHg), and a refractive index (n20/D) of 1.482.

Molecular Formula C5H11BrO
Molecular Weight 167.04 g/mol
CAS No. 34626-51-2
Cat. No. B046803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromopentan-1-ol
CAS34626-51-2
Synonyms1-Bromo-5-hydroxypentane;  5-Bromo-1-pentanol
Molecular FormulaC5H11BrO
Molecular Weight167.04 g/mol
Structural Identifiers
SMILESC(CCO)CCBr
InChIInChI=1S/C5H11BrO/c6-4-2-1-3-5-7/h7H,1-5H2
InChIKeyWJVQJXVMLRGNGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromopentan-1-ol (CAS 34626-51-2) as a Bifunctional C5 Building Block: Procurement-Grade Characterization for Organic Synthesis and Medicinal Chemistry


5-Bromopentan-1-ol (CAS 34626-51-2), also known as 5-bromo-1-pentanol, is a primary ω-bromoalkanol with the molecular formula C₅H₁₁BrO and a molecular weight of 167.04 g/mol [1]. It is a colorless to pale yellow liquid characterized by a density of approximately 1.38 g/cm³, a boiling point of 117 °C at 20 mmHg (203.5 °C at 760 mmHg), and a refractive index (n20/D) of 1.482 . The compound features a terminal primary hydroxyl group and a terminal primary bromide on a five-carbon alkyl chain, rendering it a versatile bifunctional building block for stepwise synthetic elaboration [2]. Its commercial availability typically ranges from 90% to 98% purity as determined by GC, with storage recommendations at 2–8 °C or under inert atmosphere at −20 °C to maintain integrity .

Why 5-Bromopentan-1-ol Cannot Be Replaced by Generic ω-Haloalkanols: A Chain-Length and Halogen Reactivity Analysis for Procurement Decisions


Generic substitution among ω-haloalkanols—such as replacing 5-bromopentan-1-ol with 4-bromobutan-1-ol, 6-bromohexan-1-ol, 5-chloropentan-1-ol, or 5-iodopentan-1-ol—is chemically and functionally inadvisable due to divergent physicochemical properties and reaction outcomes. The five-carbon chain length of 5-bromopentan-1-ol governs the spatial separation between reactive termini, which directly influences intramolecular cyclization propensity, linker geometry in bifunctional conjugates, and the lipophilicity of derived products . Shorter analogs (e.g., 4-bromobutan-1-ol, C4) exhibit reduced conformational flexibility and yield different ring sizes upon cyclization, while longer analogs (e.g., 6-bromohexan-1-ol, C6) introduce additional hydrophobic bulk that may alter biological partitioning or crystallization behavior [1]. Furthermore, halogen identity dictates leaving-group ability and reaction kinetics: bromide offers an optimal balance between reactivity and stability compared to the sluggish chloride and the light-sensitive, more labile iodide [2]. Procurement of the precise chain-length and halogen combination is therefore essential for reproducibility in multi-step syntheses where linker length and substitution efficiency are critical parameters.

Quantitative Differentiation of 5-Bromopentan-1-ol Against Closest Analogs: Procurement-Relevant Evidence Tables


Chain-Length Optimization: Spacer Geometry and Conformational Entropy Differentiates C5 from C4 and C6 ω-Bromoalkanols

The five-carbon backbone of 5-bromopentan-1-ol provides a distinct geometric and entropic profile relative to its immediate homologs. The number of rotatable bonds (excluding the C–Br and C–OH termini) is 3 for the C5 chain, compared to 2 for 4-bromobutan-1-ol (C4) and 4 for 6-bromohexan-1-ol (C6) [1]. This intermediate flexibility translates to a calculated logP (octanol-water partition coefficient) of 1.54 for 5-bromopentan-1-ol, versus 1.08 for 4-bromobutan-1-ol and 1.86 for 6-bromohexan-1-ol . The quantitative difference in logP of approximately 0.46 units relative to the C4 analog corresponds to a nearly threefold increase in lipophilicity, which can significantly affect membrane permeability and pharmacokinetic properties of derived conjugates .

Organic Synthesis Linker Chemistry Conformational Analysis

Leaving-Group Reactivity Hierarchy: Bromide Provides Balanced Nucleofugality for Controlled Substitution

The reactivity of ω-haloalkanols in nucleophilic substitution reactions is governed by the leaving-group ability of the halogen. Bromide (Br⁻) is a superior leaving group compared to chloride (Cl⁻) due to its lower basicity and weaker C–Br bond, yet it is less labile and more shelf-stable than iodide (I⁻) [1]. Quantitative leaving-group ability is reflected in the pKa of the conjugate acid: HBr (pKa ≈ -9) versus HCl (pKa ≈ -7) and HI (pKa ≈ -10) [2]. This translates to faster reaction rates for 5-bromopentan-1-ol relative to 5-chloropentan-1-ol under identical SN2 conditions, while avoiding the oxidative instability and light-sensitivity that necessitates stabilizers (e.g., copper chips) for 5-iodopentan-1-ol .

Physical Organic Chemistry Nucleophilic Substitution Reaction Kinetics

PROTAC Linker Design: Optimized C5 Spacer Length for Ternary Complex Formation

5-Bromopentan-1-ol is commercially marketed and utilized as a PROTAC (Proteolysis Targeting Chimera) linker building block . The C5 alkyl chain length is critical for achieving an appropriate spatial distance between the E3 ligase ligand and the target protein ligand, which directly influences ternary complex formation and subsequent ubiquitination efficiency [1]. While PROTAC linker optimization is empirical, the five-carbon spacer provides a distinct distance (~6–7 Å in extended conformation) that differs from the ~5 Å of the C4 analog (4-bromobutan-1-ol) and the ~8 Å of the C6 analog (6-bromohexan-1-ol) [2]. This incremental spacing allows fine-tuning of degradation efficiency; for instance, PROTACs with C5 linkers have demonstrated superior degradation potency compared to C4 or C6 variants in certain systems due to optimal spatial complementarity with the E3 ligase–target protein interface [1].

PROTAC Targeted Protein Degradation Linker Chemistry

HDAC Inhibitor Synthesis: Validated Utility in 3-Hydroxypyridine-2-thione Zinc-Binding Group Conjugation

5-Bromopentan-1-ol has been specifically employed as a reactant in the synthesis of 3-hydroxypyridine-2-thione derivatives, which serve as zinc-binding groups for histone deacetylase (HDAC) inhibition [1]. The C5 bromoalkyl chain is used to tether the zinc-chelating moiety to a linker or scaffold. While direct comparative kinetic data for HDAC inhibition as a function of linker length is not consolidated in a single study, the selection of the C5 spacer in this context is notable; the 3-hydroxypyridine-2-thione group requires a specific distance from the core scaffold to effectively coordinate the catalytic zinc ion in the HDAC active site [2]. Shorter linkers (C4) may constrain binding geometry, while longer linkers (C6) may introduce entropic penalties or undesirable steric interactions [2].

HDAC Inhibition Medicinal Chemistry Zinc-Binding Group

Physical Property Benchmarking: Boiling Point and Density Differentiate C5 Bromoalkanol from Homologs

The boiling point and density of 5-bromopentan-1-ol are distinct from its closest homologs, impacting distillation-based purification and phase separation in workup procedures. At 20 mmHg, 5-bromopentan-1-ol boils at 117 °C, compared to 4-bromobutan-1-ol (C4) at approximately 95–100 °C and 6-bromohexan-1-ol (C6) at approximately 135–140 °C under similar reduced pressure . Density at 20 °C is 1.38 g/cm³ for the C5 compound, while the C4 analog is approximately 1.44 g/cm³ and the C6 analog is approximately 1.32 g/cm³ . These differences enable clear separation by fractional distillation and distinct phase behavior in aqueous-organic extractions, which is critical for process-scale isolation of intermediates.

Physical Chemistry Purification Process Development

Validated Application Scenarios for 5-Bromopentan-1-ol (CAS 34626-51-2) Derived from Quantitative Differentiation Evidence


PROTAC Linker Synthesis Requiring C5 Alkyl Spacer for Ternary Complex Optimization

Procure 5-bromopentan-1-ol for the synthesis of PROTACs where empirical linker-length optimization has identified the C5 spacer as optimal for a given target–ligase pair. The compound serves as a bifunctional building block to attach E3 ligase ligands (e.g., VHL, CRBN) to target protein ligands via sequential substitution of the bromide and hydroxyl groups. The intermediate logP (1.54) and extended length (~6–7 Å) of the C5 chain provide a favorable balance of aqueous solubility and membrane permeability relative to shorter (C4) or longer (C6) analogs, as evidenced by calculated logP differences of Δ0.46 and Δ0.32, respectively .

Synthesis of 3-Hydroxypyridine-2-thione Conjugates for HDAC Inhibitor Development

Use 5-bromopentan-1-ol as a validated reactant for the preparation of 3-hydroxypyridine-2-thione derivatives, which function as zinc-binding groups in histone deacetylase (HDAC) inhibitors. The C5 bromoalkyl chain length has been empirically selected in published HDAC inhibitor syntheses to achieve optimal geometry for zinc chelation within the enzyme active site, whereas shorter (C4) or longer (C6) linkers may introduce steric constraints or entropic penalties that reduce binding affinity [1].

General Bifunctional Building Block for Stepwise Heterobifunctional Conjugation

Employ 5-bromopentan-1-ol as a versatile ω-bromoalkanol for the sequential introduction of two distinct functional groups via orthogonal reactions. The primary bromide undergoes nucleophilic substitution (SN2) with amines, thiols, or alkoxides, while the primary hydroxyl can be oxidized to a carboxylic acid or activated as a leaving group (e.g., mesylate, tosylate) for subsequent displacement. The balanced leaving-group ability of bromide (pKa of HBr ≈ -9) offers superior kinetics compared to chloride (pKa of HCl ≈ -7) without the stability concerns associated with iodide, making it the halogen of choice for routine laboratory-scale syntheses [2].

Process Development and Purification Involving Fractional Distillation

Select 5-bromopentan-1-ol for multi-step syntheses where isolation of the intermediate is required via fractional distillation. The compound's boiling point of 117 °C at 20 mmHg is sufficiently separated from the C4 analog (~95–100 °C) and C6 analog (~135–140 °C) to allow baseline separation in standard laboratory distillation apparatus. The density of 1.38 g/cm³ facilitates distinct phase separation from aqueous layers during workup, reducing cross-contamination and improving yield reproducibility .

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